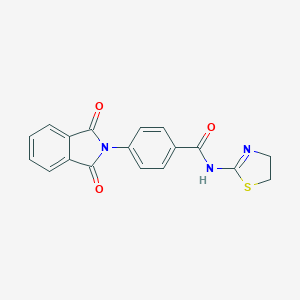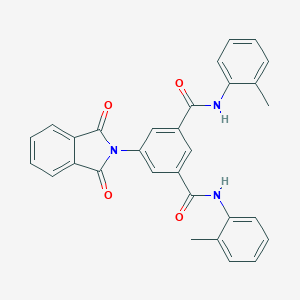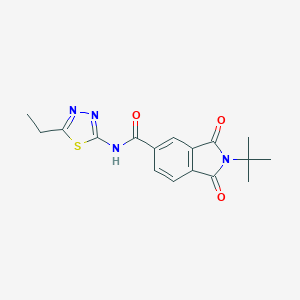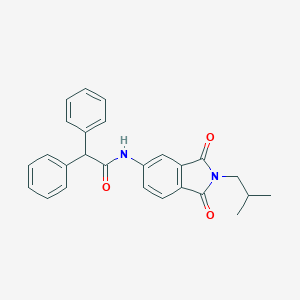![molecular formula C16H12F3NO3 B303158 3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate, commonly known as TTPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TTPA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wirkmechanismus
The mechanism of action of TTPA is not fully understood. However, it is believed that TTPA exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. TTPA has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
TTPA has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. TTPA has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
TTPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. TTPA is also soluble in organic solvents, which makes it easy to dissolve in various experimental solutions. However, TTPA has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. TTPA also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TTPA. One area of research is to further elucidate its mechanism of action and signaling pathways. Another area of research is to explore its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, research can be conducted to optimize the synthesis method of TTPA and improve its solubility in aqueous solutions.
Synthesemethoden
TTPA can be synthesized through a multi-step process starting with the reaction of 2-(trifluoromethyl)aniline and phosgene to form 2-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with 3-aminophenyl acetic acid to form TTPA. The purity of TTPA can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TTPA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-oxidant, and anti-tumor properties. TTPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Eigenschaften
Produktname |
3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate |
|---|---|
Molekularformel |
C16H12F3NO3 |
Molekulargewicht |
323.27 g/mol |
IUPAC-Name |
[3-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H12F3NO3/c1-10(21)23-12-6-4-5-11(9-12)15(22)20-14-8-3-2-7-13(14)16(17,18)19/h2-9H,1H3,(H,20,22) |
InChI-Schlüssel |
URLKNOMXARPUAX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)


![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)
